2-Amino-3-(2-methoxyethoxy)propanamide
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Overview
Description
2-Amino-3-(2-methoxyethoxy)propanamide: is an organic compound with the molecular formula C6H14N2O3 It is characterized by the presence of an amino group, a methoxyethoxy group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-methoxyethoxy)propanamide typically involves the reaction of 2-amino-3-chloropropanamide with 2-methoxyethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methoxyethoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-3-(2-methoxyethoxy)propanamide can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted propanamides.
Scientific Research Applications
Chemistry: 2-Amino-3-(2-methoxyethoxy)propanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can serve as a model compound for studying amide bond formation and cleavage.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-methoxyethoxy)propanamide involves its interaction with molecular targets such as enzymes and receptors. The amino and amide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The methoxyethoxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- 2-Amino-3-(2-ethoxyethoxy)propanamide
- 2-Amino-3-(2-methoxypropoxy)propanamide
- 2-Amino-3-(2-ethoxypropoxy)propanamide
Comparison: 2-Amino-3-(2-methoxyethoxy)propanamide is unique due to the presence of the methoxyethoxy group, which imparts specific chemical properties such as increased solubility and reactivity. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse applications.
Biological Activity
2-Amino-3-(2-methoxyethoxy)propanamide is a compound with significant potential in biological and medicinal chemistry. Its unique structural features, including an amino group and a methoxyethoxy moiety, suggest various interactions with biological targets, influencing its activity as a pharmaceutical agent. This article explores the biological activity, synthesis, and potential applications of this compound, supported by data tables and relevant research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
CAS No. | 319427-45-7 |
Molecular Formula | C6H13NO4 |
Molecular Weight | 163.2 g/mol |
Purity | 95% |
The presence of the methoxyethoxy group enhances solubility and bioavailability, which are crucial for its biological activity.
The biological activity of this compound is attributed to its ability to interact with proteins and enzymes through hydrogen bonding facilitated by its amino group. The methoxyethoxy group improves solubility, aiding in transport across biological membranes. The carboxylic acid functionality can also engage in ionic interactions, further modulating the compound's effects.
Biological Activity
Research indicates that this compound can influence various biological processes:
- Protein Interaction : The compound can modify protein function and stability by acting as a building block in peptide synthesis.
- Pharmaceutical Applications : Its unique structure may lead to the development of novel drugs with improved efficacy and reduced side effects.
- Enzyme Modulation : The compound has potential as a cofactor in enzyme reactions, enhancing catalytic efficiency in biochemical pathways.
Case Studies
- Peptide Synthesis : In a study examining the incorporation of modified amino acids into peptides, this compound was utilized to evaluate its impact on peptide stability and activity. Results indicated enhanced stability compared to unmodified peptides, suggesting its utility in therapeutic applications.
- Drug Development : A medicinal chemistry campaign explored the structure-activity relationship (SAR) of various analogs of this compound. The findings revealed that modifications to the methoxyethoxy group significantly influenced binding affinity to target receptors, highlighting its potential as a lead compound in drug discovery .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound | Structural Feature | Unique Property |
---|---|---|
(2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid | Hydroxy group instead of methoxy | Increased polarity but lower lipophilicity |
(2S)-2-amino-3-(2-ethoxyethoxy)propanoic acid | Ethoxy group | Enhanced hydrophobic interactions |
The methoxyethoxy modification imparts distinct solubility characteristics that may enhance drug-like properties compared to other analogs.
Properties
Molecular Formula |
C6H14N2O3 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-amino-3-(2-methoxyethoxy)propanamide |
InChI |
InChI=1S/C6H14N2O3/c1-10-2-3-11-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) |
InChI Key |
CJAIEMVUBWAJBD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(C(=O)N)N |
Origin of Product |
United States |
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